Methyl 3-[(2-thienylmethyl)amino]propanoate
Overview
Description
Methyl 3-[(2-thienylmethyl)amino]propanoate: is a chemical compound with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a thienylmethyl group attached to an amino propanoate ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-thienylmethyl)amino]propanoate typically involves the reaction of β-alanine with 2-thienylmethylamine in the presence of a suitable esterification agent such as methanol . The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Catalyst: Acidic catalysts like or
Solvent: Methanol or other alcohols
The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-thienylmethyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or under mild conditions.
Reduction: Reagents like or .
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Methyl 3-[(2-thienylmethyl)amino]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-thienylmethyl)amino]propanoate involves its interaction with specific molecular targets. The thienylmethyl group can interact with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-furylmethyl)amino]propanoate
- Methyl 3-[(2-pyridylmethyl)amino]propanoate
- Methyl 3-[(2-benzylmethyl)amino]propanoate
Uniqueness
Methyl 3-[(2-thienylmethyl)amino]propanoate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
methyl 3-(thiophen-2-ylmethylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h2-3,6,10H,4-5,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUIFUZJHVJQPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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